Pareitropone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

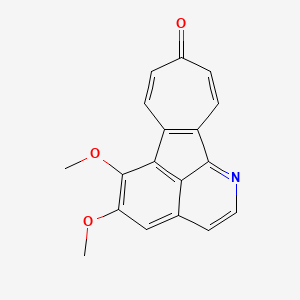

Pareitropone is a natural product found in Cissampelos pareira with data available.

Applications De Recherche Scientifique

Chemical Synthesis

The total synthesis of pareitropone has been achieved through innovative chemical methods. The first successful synthesis was reported using alkynyliodonium salt chemistry, which involved a series of strategic steps to construct the complex structure of this compound from simpler precursors. The synthesis pathway typically includes:

- Starting Material : 2,3,4-trimethoxybenzoic acid

- Key Reactions : Alkylidenecarbene addition to aromatic rings

- Final Product : this compound after 14 synthetic steps

This method not only provides a route to this compound but also opens avenues for synthesizing related alkaloids with potential bioactivity .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. A study evaluated its effects on:

- Cell Lines Tested :

- A549 (lung cancer)

- HCT116 (colon cancer)

- K562 (chronic myeloid leukemia)

- HL60 (acute myeloid leukemia)

The results demonstrated that this compound and its derivatives showed promising activity against these cell lines, suggesting potential as an anticancer agent .

Drug Development

Due to its biological activities, this compound is being investigated for its potential as a lead compound in drug development for cancer therapies. The ability to synthesize derivatives allows researchers to modify the structure for enhanced efficacy and reduced toxicity.

Other Potential Uses

Beyond oncology, there is interest in exploring this compound's effects on other health conditions, including:

- Antimicrobial Activity : Preliminary studies suggest that tropoloisoquinoline derivatives may possess antibacterial properties.

- Neurological Disorders : Investigations are underway to assess the neuroprotective effects of this compound and its analogs.

Case Study 1: Cytotoxicity Assessment

In a controlled laboratory setting, the cytotoxic effects of this compound were quantified using an IC50 assay across different cancer cell lines. The findings indicated that:

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 | 25 |

| HCT116 | 30 |

| K562 | 20 |

| HL60 | 15 |

These results highlight the compound's potential as a potent anticancer agent .

Case Study 2: Synthesis Optimization

A recent study optimized the synthetic route for this compound by employing radical anionic coupling techniques, reducing the total synthesis time and improving yield rates. This advancement facilitates further exploration into the structure-activity relationship of tropoloisoquinoline derivatives .

Analyse Des Réactions Chimiques

2002 Method: Alkynyliodonium Salt Chemistry

The first reported synthesis utilized alkynyliodonium salts to generate an alkylidenecarbene intermediate . This species underwent intramolecular addition to an aromatic ring, forming a highly strained norcaradiene substructure that rearranged to yield this compound. The key steps involved:

-

Generation of alkylidenecarbene via intramolecular nucleophilic attack on the alkynyliodonium moiety.

-

Cyclization and rearrangement of the norcaradiene intermediate to form the this compound skeleton.

2010 Method: Oxidative Cyclization of Phenolic Nitronates

A more efficient 9-step synthesis was developed starting from 2-bromoisovanillin . The critical steps included:

-

Formation of a phenolic nitronate, which underwent oxidative cyclization to construct the fused tropone ring.

-

Conversion of an intermediate spiro dienone (76% yield) to this compound via electrocyclic ring opening.

2024 Optimization: TMSOTf-Promoted Cyclization

Building on the 2010 method, the use of TMSOTf as an additive facilitated the formation of a strained norcaradiene intermediate, enhancing the yield of this compound to 80% . This approach minimized retro-Michael reactions and improved scalability.

Oxidative Cyclization Pathway

The 2010 and 2024 methods rely on the oxidative cyclization of phenolic nitronates, which generates a radical anion intermediate. This species undergoes intramolecular coupling to form the tropone ring, as evidenced by HRMS and NMR data .

Norcaradiene Rearrangement

In the 2024 synthesis, TMSOTf stabilizes the norcaradiene intermediate by trapping it as a silylenol ether, preventing competing retro-Michael reactions . This mechanism provides a thermodynamically favorable pathway to this compound.

Reaction Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Oxidative Cyclization | K₃Fe(CN)₆/KOH | Tropone ring formation |

| Electrocylic Ring Opening | TMSOTf/DBU | Norcaradiene stabilization |

Challenges and Innovations

-

High Strain Intermediates : Early methods faced challenges with norcaradiene rearrangements and competing reactions .

-

Silylenol Ether Trapping : The 2024 synthesis addressed this by using TMSOTf to stabilize intermediates, achieving higher yields .

The evolution of this compound synthesis demonstrates the power of mechanistic understanding and reagent optimization in overcoming structural complexity. These advancements highlight the utility of radical anion coupling and silylating agents in constructing highly strained natural products.

Propriétés

Formule moléculaire |

C18H13NO3 |

|---|---|

Poids moléculaire |

291.3 g/mol |

Nom IUPAC |

15,16-dimethoxy-10-azatetracyclo[7.7.1.02,8.013,17]heptadeca-1(17),2(8),3,6,9,11,13,15-octaen-5-one |

InChI |

InChI=1S/C18H13NO3/c1-21-14-9-10-7-8-19-17-13-6-4-11(20)3-5-12(13)16(15(10)17)18(14)22-2/h3-9H,1-2H3 |

Clé InChI |

KWTAOJVETXMPDJ-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C2=C3C(=C1)C=CN=C3C4=C2C=CC(=O)C=C4)OC |

Synonymes |

pareitropone |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.